1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone
CAS No.: 903475-61-6
Cat. No.: VC5164524
Molecular Formula: C16H17N3O
Molecular Weight: 267.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903475-61-6 |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.332 |
| IUPAC Name | 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone |
| Standard InChI | InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3 |
| Standard InChI Key | MTIWFZHRCVKVIL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol . Its structure integrates:
-
A 4-methylpyrimidin-5-yl core, a nitrogen-containing heterocycle known for hydrogen-bonding capabilities .
-
A 3,4-dihydroisoquinolin-2(1H)-yl group, a partially saturated isoquinoline derivative offering conformational rigidity .
-
An acetyl substituent at position 1, enhancing electrophilic reactivity for further functionalization .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Density | 1.2–1.3 g/cm³ (estimated) | |
| LogP (lipophilicity) | ~2.1 (predicted) | |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
The low solubility profile suggests formulation challenges, necessitating prodrug strategies or solubilizing excipients for in vivo applications .
Synthetic Methodologies
Key Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
Route A: Pyrimidine-First Approach
-
Condensation of 1-(2-chloro-4-methylpyrimidin-5-yl)ethanone with 1,2,3,4-tetrahydroisoquinoline under Buchwald–Hartwig amination conditions .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Route B: Isoquinoline-First Strategy
-
Functionalization of 3,4-dihydroisoquinoline with a halogenated acetylpyrimidine precursor .
-
Microwave-assisted coupling to enhance yield and reduce reaction time .
Analytical Characterization
Identity confirmation employs:
-
¹H/¹³C NMR: Distinct signals at δ 2.45 (acetyl CH₃), 3.72 (dihydroisoquinoline CH₂), and 8.21 ppm (pyrimidine H) .
-
HPLC: Retention time 6.8 min (C18 column, acetonitrile/water) .
Industrial Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Oncology Candidates: Third-generation EGFR inhibitors under Phase I/II trials .
-
Antipsychotics: Dopamine D₃/D4 receptor modulators with reduced extrapyramidal side effects .
-
Antivirals: Broad-spectrum RNA polymerase inhibitors targeting SARS-CoV-2 variants .
Scale-Up Challenges
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume